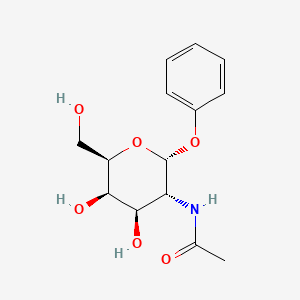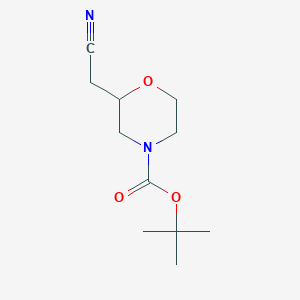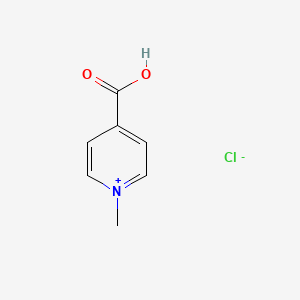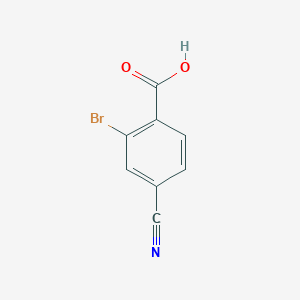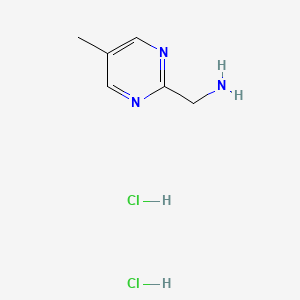![molecular formula C12H13ClN2O3 B1359881 5-(Chloromethyl)-3-[3-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole CAS No. 1119450-80-4](/img/structure/B1359881.png)
5-(Chloromethyl)-3-[3-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(Chloromethyl)-3-[3-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole, also known as CMPD-1, is a synthetic compound with a variety of uses in scientific research. CMPD-1 is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and has been studied for its potential to treat inflammation-related diseases. In addition, CMPD-1 has been studied for its ability to inhibit the growth of certain types of cancer cells and has potential applications in drug discovery.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : Research demonstrates various synthesis methods for 1,2,4-oxadiazole derivatives. For instance, Wu et al. (2000) explored the synthesis of 5-substituted-3-[(2'S,3'S)-3'-hydroxy-2'-hydroxymethyltetrahydrofuran-3'-yl]-1,2,4-oxadiazoles and their epimers, which are related to 5-(Chloromethyl)-3-[3-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole (Wu et al., 2000).
- Chemical Reactions : The reactivity of 5-(Chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with KCN has been studied by Sağırlı and Dürüst (2018), revealing novel pathways for acetonitrile and alkane formation via a non-reductive decyanation process (Sağırlı & Dürüst, 2018).
Applications in Medicine and Biology
- Antibacterial Activity : Rai et al. (2010) synthesized novel derivatives from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole and investigated their antibacterial activity, demonstrating significant efficacy against various bacterial strains (Rai et al., 2010).
Applications in Material Science
- Photo-Luminescent Properties : Han et al. (2010) explored the synthesis of 1,3,4-oxadiazole derivatives and their mesomorphic behavior and photo-luminescent properties, indicating potential applications in material science (Han et al., 2010).
Miscellaneous Applications
- Discovery of Apoptosis Inducers : Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer, showcasing the potential of 1,2,4-oxadiazole derivatives in cancer research (Zhang et al., 2005).
Propriétés
IUPAC Name |
5-(chloromethyl)-3-[3-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-16-12(17-2)9-5-3-4-8(6-9)11-14-10(7-13)18-15-11/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABQKRQGDXVTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC(=C1)C2=NOC(=N2)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



